molecular formula C10H11ClO B8572733 3-(4-Chlorophenoxy)2-methyl-1-propene

3-(4-Chlorophenoxy)2-methyl-1-propene

Cat. No.: B8572733
M. Wt: 182.64 g/mol
InChI Key: JNUJBVYAMFYTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenoxy)-2-methyl-1-propene is an organochlorine compound characterized by a propenyl backbone substituted with a methyl group at position 2 and a 4-chlorophenoxy group at position 3. Its molecular formula is C₁₀H₁₁ClO, with a molecular weight of 182.65 g/mol. Structurally, it features a chloro-substituted phenoxy moiety attached to a methylated allyl chain (CH₂=C(CH₃)-O-C₆H₄-Cl), which imparts distinct electronic and steric properties.

Its methyl group may enhance steric hindrance, influencing reactivity and interaction with biological targets.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-chloro-4-(2-methylprop-2-enoxy)benzene

InChI

InChI=1S/C10H11ClO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3

InChI Key

JNUJBVYAMFYTME-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-Chlorophenoxy)-2-methyl-1-propene with structurally related compounds, emphasizing differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
3-(4-Chlorophenoxy)-2-methyl-1-propene C₁₀H₁₁ClO 182.65 4-chlorophenoxy, 2-methyl Agrochemical intermediates
2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene C₁₁H₁₃ClO 196.67 4-methoxy-2-methylphenyl, 2-chloro Pharmaceutical intermediates
1-(3-(4-Chlorobenzyl)-...propan-2-ol (Compound 23) C₂₂H₁₈Cl₂N₂O₂ 441.30 Benzoimidazole, 4-chlorophenoxy, 4-chlorobenzyl Pharmaceutical agent (LCMS: m/z = 442 [M+H])

Key Comparative Insights:

In contrast, the 4-methoxy group in the analog from is electron-donating, which may reduce oxidative stability but improve solubility .

Molecular Weight and Complexity :

  • Compound 23 () has a significantly higher molecular weight (441.30 g/mol) due to its benzimidazole core and additional substituents. This complexity likely confers specificity in pharmacological interactions, whereas the simpler propenyl derivatives may serve as intermediates or broad-spectrum agents .

Applications: Chlorophenoxy derivatives are commonly linked to herbicidal activity (e.g., mimicking auxin-like growth regulators). The methoxy analog in , however, may prioritize pharmaceutical uses due to its enhanced solubility and reduced toxicity .

Agrochemical Potential:

Chlorophenoxy compounds are historically significant in herbicide development (e.g., 2,4-D). The target compound’s structure aligns with motifs known to disrupt plant hormone pathways, suggesting utility as a herbicide precursor. Its methyl group could mitigate volatility, enhancing field persistence.

Pharmaceutical Relevance:

This suggests that chlorophenoxy groups, when integrated into complex scaffolds, can enhance binding affinity to biological targets .

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